Fmoc-ss-dab(3-aloc)-oh

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

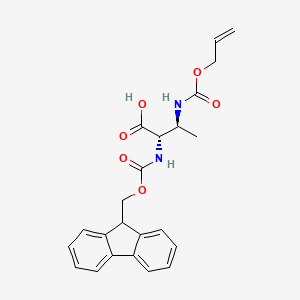

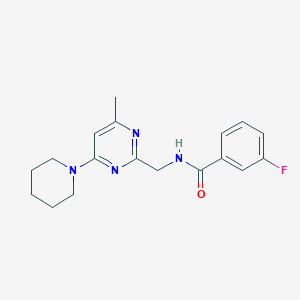

“Fmoc-ss-dab(3-aloc)-oh” is a special type of amino acid derivative used in scientific experiments. It is also known as (2S,3S)-N2-(9-Fluorenylmethyloxycarbonyl)-N3-allyloxycarbonyl-2,3-diaminobutyric acid . The N-Allyloxycarbonyl (Alloc) groups are widely used protecting groups for amines and amino acids .

Synthesis Analysis

The Alloc groups are quantitatively and very rapidly converted to free amino compounds by palladium . Deprotection of allyl (All) carboxylates and allyl aryl ethers can also be carried out accordingly . All and Alloc are fully compatible with Fmoc/tBu and Boc/Bzl strategies, as well as with Z protecting groups .Molecular Structure Analysis

The molecular formula of “Fmoc-ss-dab(3-aloc)-oh” is C23H24N2O6. Its molecular weight is 424.453.Chemical Reactions Analysis

The Alloc groups in “Fmoc-ss-dab(3-aloc)-oh” can be removed through a process called deprotection, which is catalyzed by palladium . This process is highly efficient and provides a practical orthogonal protective strategy for carbohydrates .Physical And Chemical Properties Analysis

“Fmoc-ss-dab(3-aloc)-oh” has a molecular weight of 424.4 g/mol .科学的研究の応用

1. Solid-Phase Peptide Synthesis (SPPS) Challenges

Fmoc-Dab(Mtt)-OH, an orthogonally protected amino acid, exhibits poor coupling efficiency during SPPS, undergoing rapid lactamization under various conditions. Alternative orthogonally protected building blocks are recommended for a more efficient synthesis process to avoid costly and tedious procedures (Lam, Wu, & Wong, 2022).

2. Synthesis of Orthogonally Protected Amino Acids

The synthesis of orthogonally protected Fmoc-Dap/Dab (Boc/Z/Alloc)-OH from Fmoc-Asp/Glu involves several steps, including the formation of Fmoc-Asp/Glu-5-oxazolidinone acids, Curtius rearrangement, and hydrolysis. This synthetic strategy highlights the versatility of Fmoc-Dab in the synthesis of complex amino acid derivatives (Rao, Tantry, & Babu, 2006).

3. Peptide Synthesis Monitored by Raman Spectroscopy

Near-infrared Fourier-transform Raman spectroscopy was used to monitor the stepwise solid-phase synthesis of a peptide using Fmoc as the N-α-protecting group. The study reveals the influence of Fmoc on the secondary structure of peptides, supporting mainly a β-sheet conformation (Larsen et al., 1993).

4. Development of Antibacterial Composite Materials

Fmoc-decorated self-assembling building blocks, including Fmoc-pentafluoro-l-phenylalanine-OH, have been explored for their antibacterial capabilities. These nanoassemblies exhibit substantial effects on bacterial morphology and are integrated into resin-based composites, demonstrating their potential in biomedical applications (Schnaider et al., 2019).

5. Self-Assembly and Hydrogelation of Fmoc-Phe Derivatives

The study of Fmoc-Phe derivatives, including modifications to the C-terminal group, reveals their significant influence on self-assembly and hydrogelation behavior. This research offers insights into optimizing amino acid LMW hydrogelators for gelation in complex buffered media (Ryan, Doran, Anderson, & Nilsson, 2011).

6. Enzyme-Initiated Self-Assembly of Fmoc-Tyrosine Hydrogels

The enzymatic dephosphorylation of Fmoc-tyrosine under physiological conditions leads to the self-assembly of hydrogels, whose mechanical properties and molecular arrangements can be controlled. This offers a cost-effective approach for applications in three-dimensional cell culture (Thornton, Smith, Merry, & Ulijn, 2009).

特性

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-3-12-30-22(28)24-14(2)20(21(26)27)25-23(29)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXXIYKRKUGABN-XOBRGWDASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-ss-dab(3-aloc)-oh | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2469640.png)

![2-Chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]acetamide](/img/structure/B2469641.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2469642.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)

![1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2469646.png)

![2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469647.png)

![N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2469649.png)

![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)

![(1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2469659.png)